(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is particularly valuable in scientific research, ranging from drug synthesis to material science.
Mechanism of Action
Nitrobenzothiophenes
are aromatic compounds that contain a benzothiophene core, which is a fused ring structure of a benzene and thiophene . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Pyrrolidines
are five-membered rings containing four carbon atoms and one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-nitrobenzo[b]thiophene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone include:
- 4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Nitrobenzo[b]thiophen-2-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5-nitro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICSMAUKIUZQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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